molecular formula C13H8Cl2O2 B3329565 (4-Chloro-3-hydroxyphenyl)(4-chlorophenyl)methanone CAS No. 60805-30-3

(4-Chloro-3-hydroxyphenyl)(4-chlorophenyl)methanone

Cat. No.: B3329565
CAS No.: 60805-30-3
M. Wt: 267.10 g/mol
InChI Key: HFUIFPRDHBWYSE-UHFFFAOYSA-N
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Description

(4-Chloro-3-hydroxyphenyl)(4-chlorophenyl)methanone, also known as 4-Chloro-4’-hydroxybenzophenone, is an organic compound with the molecular formula C13H9ClO2 and a molecular weight of 232.66 g/mol . This compound is characterized by the presence of two chlorophenyl groups and a hydroxyl group attached to a central methanone structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-hydroxyphenyl)(4-chlorophenyl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 4-chlorophenol in the presence of a base such as pyridine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane . The product is then purified by recrystallization from ethanol.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and purity. This may involve the use of continuous flow reactors and automated purification systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-hydroxyphenyl)(4-chlorophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Chloro-3-hydroxyphenyl)(4-chlorophenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Chloro-3-hydroxyphenyl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorophenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chloro-3-hydroxyphenyl)(4-chlorophenyl)methanone is unique due to the presence of both hydroxyl and chlorophenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(4-chloro-3-hydroxyphenyl)-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUIFPRDHBWYSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90821564
Record name (4-Chloro-3-hydroxyphenyl)(4-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90821564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60805-30-3
Record name (4-Chloro-3-hydroxyphenyl)(4-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90821564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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